(Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride
Overview
Description
(Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride: is a chemical compound with the molecular formula C7H11N.HCl and a molecular weight of 145.62 g/mol . This compound is known for its unique structure, featuring a cyclopropylmethyl group attached to a prop-2-yn-1-ylamine moiety, and it is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride typically involves the reaction of cyclopropylmethylamine with prop-2-yn-1-ol under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve the use of catalysts and specific solvents to enhance the reaction efficiency.
Chemical Reactions Analysis
(Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to convert the compound into its amine derivatives.
Substitution: Substitution reactions can occur at the alkyne or amine groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of cyclopropylmethylamine derivatives.
Reduction: Formation of cyclopropylmethylamine derivatives with reduced functional groups.
Substitution: Formation of various substituted cyclopropylmethylamine derivatives.
Scientific Research Applications
(Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a tool in molecular biology research.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride: can be compared with other similar compounds, such as:
Cyclopropylmethylamine: Similar structure but lacks the alkyne group.
Prop-2-yn-1-amine: Similar alkyne group but lacks the cyclopropylmethyl moiety.
Cyclopropylmethyl(prop-2-en-1-yl)amine: Similar structure but with an alkene group instead of an alkyne.
Uniqueness: The presence of both the cyclopropylmethyl group and the prop-2-yn-1-ylamine moiety gives this compound its unique chemical properties and reactivity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(cyclopropylmethyl)prop-2-yn-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c1-2-5-8-6-7-3-4-7;/h1,7-8H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXAQSMENDCLQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC1CC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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